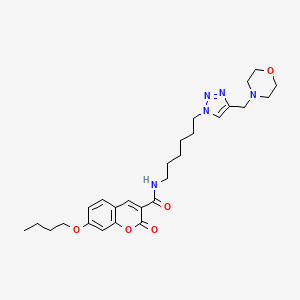
Alismanol M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alismanol M is a protostane-type triterpenoid compound isolated from the rhizome of Alisma orientale. It functions as a farnesoid X receptor agonist with an EC50 value of 50.25 μM . This compound is primarily used in research related to cholestasis and nonalcoholic steatohepatitis .
Preparation Methods
Alismanol M is typically isolated from the rhizome of Alisma orientale. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Alismanol M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure.
Scientific Research Applications
Alismanol M has a wide range of scientific research applications:
Mechanism of Action
Alismanol M exerts its effects by acting as an agonist for the farnesoid X receptor. This receptor plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism . By activating the farnesoid X receptor, this compound influences these pathways, which can help alleviate conditions like cholestasis and nonalcoholic steatohepatitis .
Comparison with Similar Compounds
Alismanol M is unique among protostane-type triterpenoids due to its specific agonistic activity on the farnesoid X receptor. Similar compounds include:
Alisol A: Another protostane-type triterpenoid with different biological activities.
Alisol B 23-acetate: Known for its inhibitory effects on human carboxylesterase 2.
Alismanol J: Shares structural similarities with this compound but has distinct biological properties.
These compounds highlight the diversity within the protostane-type triterpenoids and underscore the unique properties of this compound.
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(5R,8S,9S,10S,14R,17S)-17-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1 |
InChI Key |
WSJIFVGTEOWNDG-GAGXMAOZSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)[C@]1(CC[C@]2(C1=CC(=O)[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)


![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
